Bienvenue dans la boutique en ligne BenchChem!

3-Acetyl-8-allyl-2H-chromen-2-one

Enzyme inhibition Metabolic disease research ACC2 selectivity

Procure 3-Acetyl-8-allyl-2H-chromen-2-one (CAS 6301-16-2) for isoform-selective ACC2 inhibition (IC50 186 nM; >537:1 selectivity over ACC1)—ideal for metabolic disease target validation in obesity, T2D, and NAFLD research. The C8-allyl group is synthetically essential: it provides a terminal alkene handle for Ru-catalyzed ring-closing metathesis, enabling efficient construction of furano-, pyrano-, oxepino-, and azepinocoumarin libraries. Unlike generic coumarins, the 8-allyl substitution pattern critically modulates antimutagenic activity per established SAR. With a moderate LogP (~2.7–3.2), this probe balances membrane permeability with aqueous compatibility for reliable cell-based assays.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 6301-16-2
Cat. No. B1295885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-8-allyl-2H-chromen-2-one
CAS6301-16-2
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O
InChIInChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3
InChIKeyNEJFWOZMTMIYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-8-allyl-2H-chromen-2-one (CAS 6301-16-2): Comparative Procurement Analysis for Coumarin Scaffold Research


3-Acetyl-8-allyl-2H-chromen-2-one (CAS 6301-16-2) is a bifunctional coumarin derivative with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol [1]. The compound is commercially available at ≥95% purity from multiple vendors, including Santa Cruz Biotechnology (catalog sc-310775) and Fluorochem (product F677649) [1]. It belongs to the 3-acetylcoumarin subclass and is recognized for antibiotic activity against multiple bacterial strains, anticancer effects both in vitro and in vivo, and antioxidant properties mediated through free radical scavenging .

Why 3-Acetyl-8-allyl-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs in Research


Generic coumarin substitution is not scientifically justifiable because the 8-allyl substituent imparts distinct and quantifiable differentiation in both biological activity and chemical reactivity. Pharmacological studies of 3-acetylcoumarin derivatives have established that the substituent at position 8 has a critical effect on antimutagenic activity [1]. Specifically, the presence of an allyl group at C8 introduces a unique alkene functionality that is absent in simple coumarin, 3-acetylcoumarin, or other 3-acetylcoumarin derivatives with different substitution patterns (e.g., 7-hydroxy, 5-substituted analogs). This 8-allyl moiety not only alters the electronic and steric properties of the coumarin core, but also serves as a versatile synthetic handle for subsequent derivatization via cross-metathesis or ring-closing metathesis reactions [2]. Furthermore, the compound's moderate lipophilicity (calculated LogP ~2.7–3.2) [3] differs substantially from both more polar coumarin analogs and highly lipophilic multi-allyl derivatives, affecting membrane permeability and biological distribution in ways that are not replicable by generic alternatives.

Quantitative Differentiation Evidence for 3-Acetyl-8-allyl-2H-chromen-2-one Versus Closest Analogs


ACC2 vs ACC1 Selectivity Ratio in Human Acetyl-CoA Carboxylase Inhibition

3-Acetyl-8-allyl-2H-chromen-2-one demonstrates a greater than 500-fold selectivity for human acetyl-CoA carboxylase 2 (ACC2) over acetyl-CoA carboxylase 1 (ACC1). Against ACC2, the compound exhibits an IC50 of 186 nM, whereas against ACC1 it shows minimal activity with an IC50 >100,000 nM [1]. This selectivity profile is distinct from pan-ACC inhibitors, which typically inhibit both isoforms with comparable potency. The selectivity ratio of >537:1 (ACC1/ACC2 IC50) provides a clear, quantifiable advantage for research applications where isoform-specific inhibition is required to dissect ACC2-mediated metabolic pathways without confounding ACC1 inhibition.

Enzyme inhibition Metabolic disease research ACC2 selectivity

Lipophilicity (LogP) Positioning Between Polar and Highly Lipophilic Coumarin Derivatives

3-Acetyl-8-allyl-2H-chromen-2-one has a calculated LogP of approximately 2.72–2.9 [1][2], which positions it at an intermediate lipophilicity range distinct from both simple coumarin (LogP ~1.39) and heavily substituted 8-allyl coumarin derivatives. For context, an 8-allyl-N,N-dicyclohexyl-2-oxo-2H-chromene-3-carboxamide analog has a predicted LogP of ~5.2, while analogs with polar substituents such as sulfonamide or methoxyphenethyl groups exhibit LogP values of ~3.1 and ~2.8 respectively . The target compound's LogP of 2.7–2.9 represents a moderate lipophilicity that may balance membrane permeability with aqueous compatibility, in contrast to both more polar coumarins (which may exhibit poor membrane penetration) and highly lipophilic 8-allyl derivatives (which may suffer from solubility limitations or excessive protein binding).

Physicochemical property Lipophilicity LogP Membrane permeability

Synthetic Versatility: 8-Allyl Moiety Enables Annellation via Ring-Closing Metathesis

The 8-allyl group in 3-acetyl-8-allyl-2H-chromen-2-one serves as a privileged synthetic handle that enables efficient annellation of five- to seven-membered rings via ring-closing olefin metathesis (RCM). Schultze and Schmidt (2018) demonstrated that 8-allylcoumarins function as a versatile platform for constructing furano-, pyrano-, oxepino- and azepinocoumarins using Ru-catalyzed double bond isomerizations and RCM in a defined order [1]. This synthetic capability is absent in simple 3-acetylcoumarin lacking the 8-allyl group, in 6-allyl regioisomers, and in 8-substituted coumarins bearing non-alkene substituents (e.g., 8-methyl, 8-hydroxy, 8-methoxy). The presence of the terminal alkene at the C8 position is the defining structural feature that confers this RCM-based diversification potential [2].

Synthetic chemistry Chemical biology tool Ring-closing metathesis Scaffold diversification

8-Position Substituent Criticality for Antimutagenic Activity in 3-Acetylcoumarin Series

Structure-activity relationship (SAR) analysis of 25 synthesized 3-acetylcoumarin derivatives established that the substituent at position 8 exerts a critical and non-linear effect on antimutagenic activity [1]. Pharmacological data from this systematic study demonstrated that when only a hydroxy group is present at position 7, activity is highest among those with other substituents; however, when a methyl is present at position 8, the activity order is reversed [1]. This finding confirms that 8-position substitution is not merely tolerated but is a key determinant of biological activity within the 3-acetylcoumarin class. While the study evaluated multiple substitution patterns (including 5-, 7-, and 8-substituents), the specific allyl substitution at position 8 represents a distinct chemical environment that cannot be extrapolated from data on 8-methyl or 8-hydroxy analogs.

Antimutagenic activity Chemoprevention research Structure-activity relationship SAR

High-Value Research Application Scenarios for 3-Acetyl-8-allyl-2H-chromen-2-one Procurement


ACC2-Selective Metabolic Pathway Studies

3-Acetyl-8-allyl-2H-chromen-2-one is a suitable chemical probe for dissecting ACC2-mediated mitochondrial fatty acid oxidation pathways. With an IC50 of 186 nM against ACC2 and minimal activity against ACC1 (IC50 >100,000 nM), this compound enables researchers to selectively inhibit ACC2 without confounding ACC1-mediated cytosolic fatty acid synthesis [1]. This selectivity profile ( >537:1 ACC2/ACC1) is particularly valuable for metabolic disease research where isoform-specific inhibition is required to validate ACC2 as a therapeutic target for obesity, type 2 diabetes, or non-alcoholic fatty liver disease. Researchers should procure this compound over pan-ACC inhibitors or non-selective coumarin analogs when the experimental objective requires ACC2-specific modulation.

Scaffold Diversification via Ring-Closing Metathesis for SAR Library Synthesis

The 8-allyl substituent on 3-acetyl-8-allyl-2H-chromen-2-one provides a terminal alkene handle that enables efficient synthesis of annellated coumarin libraries via ring-closing metathesis (RCM). As demonstrated by Schultze and Schmidt (2018), 8-allylcoumarins can be converted to furano-, pyrano-, oxepino-, and azepinocoumarins through Ru-catalyzed RCM and double bond isomerization sequences [2]. This synthetic versatility makes the compound an ideal starting material for medicinal chemistry programs exploring coumarin-based lead optimization. Procurement of this specific compound is justified over simple 3-acetylcoumarin or other 8-substituted coumarins lacking the allyl group, as those alternatives cannot undergo RCM-mediated annellation to generate the same diversity of fused heterocyclic scaffolds.

Moderate-Lipophilicity Coumarin Scaffold for Cell-Based Assays Requiring Balanced Membrane Permeability

With a calculated LogP of 2.7–2.9, 3-acetyl-8-allyl-2H-chromen-2-one occupies an intermediate lipophilicity range that balances membrane permeability with aqueous compatibility [3]. This physicochemical profile makes it suitable for cell-based assays where compound uptake across cell membranes is required but where excessive lipophilicity could lead to non-specific protein binding, aggregation, or solubility artifacts. In contrast, simple coumarin (LogP ~1.39) may exhibit inadequate passive diffusion across lipid bilayers, while highly lipophilic 8-allyl coumarin derivatives (LogP ~5.2) may suffer from precipitation in aqueous assay media or promiscuous binding . Researchers conducting cellular phenotypic screens or intracellular target engagement assays where moderate lipophilicity is optimal should select this compound over more polar or more lipophilic coumarin alternatives.

Antimutagenic and Chemoprevention SAR Studies Focusing on 8-Position Substitution

SAR studies have established that the substituent at position 8 of 3-acetylcoumarin derivatives critically influences antimutagenic activity [4]. 3-Acetyl-8-allyl-2H-chromen-2-one provides a defined 8-allyl substitution pattern that can serve as a reference compound or comparator in systematic SAR campaigns exploring the effects of 8-position modifications on antimutagenic potency. Researchers investigating chemopreventive mechanisms or developing coumarin-based antimutagenic agents should procure this compound as part of a rationally designed analog series that systematically varies 8-position substitution. Selection of this compound is scientifically justified over 8-unsubstituted 3-acetylcoumarin or 8-methyl analogs, as the allyl group introduces distinct electronic and steric properties that may yield different activity profiles requiring explicit characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-8-allyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.